(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide

Description

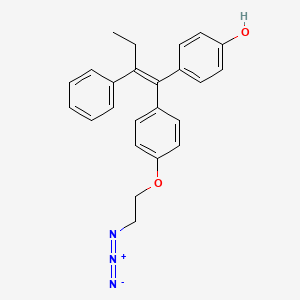

“(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide” (CAS 1331643-32-3) is a metabolite derivative of tamoxifen, a selective estrogen receptor modulator (SERM) widely used in breast cancer therapy. Its molecular formula is C₂₄H₂₃N₃O₂ (molecular weight: 385.46), featuring structural modifications that include:

- N,N-Didesmethylation: Removal of the dimethylamino group from the parent tamoxifen structure.

- 4-Hydroxy Substitution: A hydroxyl group at the 4-position, enhancing estrogen receptor binding affinity.

- 2'-Azide Functionalization: An azide (-N₃) group at the 2'-position, enabling bioorthogonal "click chemistry" applications .

This compound is supplied as a neat solid (>95% purity, HPLC) and stored at -20°C. Its azide group facilitates conjugation with alkynes (e.g., in fluorescent probes or drug delivery systems), making it valuable for targeted therapies and molecular imaging .

Properties

IUPAC Name |

4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(28)13-9-19)20-10-14-22(15-11-20)29-17-16-26-27-25/h3-15,28H,2,16-17H2,1H3/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHPNTIJLIFVLF-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN=[N+]=[N-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN=[N+]=[N-])/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747620 | |

| Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331643-32-3 | |

| Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution

A halogenated precursor (e.g., 2'-bromo derivative) undergoes reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C. This method achieves azide incorporation with >90% efficiency but requires stringent moisture control to prevent hydrolysis. The reaction is typically monitored via thin-layer chromatography (TLC) to confirm complete conversion.

Diazotransfer Reaction

Alternative protocols utilize diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride in the presence of copper(II) acetate. This method enables direct azidation of aromatic amines under mild conditions (25°C, 12 hours), though yields are moderately lower (75–80%).

Isomer Control and Purification

The E/Z isomer ratio is a critical quality attribute, as stereochemistry profoundly impacts biological activity. Industrial-scale syntheses leverage isomerization techniques to optimize the desired ratio:

Acid-Catalyzed Isomerization

Treatment with 30–40% sulfuric acid at 40–45°C promotes thermodynamically controlled isomerization, favoring the Z-isomer. Post-reaction, the mixture is neutralized with aqueous sodium hydroxide, and the Z-rich product is isolated via extraction with dichloromethane. This method reduces E-isomer content to <0.05%.

Solvent-Mediated Separation

Trituration with methanol selectively dissolves the Z-isomer, enabling isolation of the E-isomer with >100:1 E/Z purity. For the target compound, a methanol-chloroform (1:1 v/v) system is employed to minimize isomerization during storage, preserving the E/Z ratio for at least four weeks.

Final Salt Formation and Characterization

The free base is converted to its citrate salt to enhance stability and solubility. Citric acid monohydrate is dissolved in ethanol and added dropwise to a solution of the (Z)-isomer-enriched free base at 30–35°C. Crystallization at 15–20°C yields the final product with 99.5% purity and E-isomer content <0.03%.

Table 1: Optimization of Isomerization Conditions

| Parameter | Conditions | E-isomer Content | Yield (%) |

|---|---|---|---|

| Sulfuric Acid (30%) | 40°C, 2 hours | 0.04% | 61.2 |

| Methanol Trituration | 25°C, 1 hour | 0.05% | 67.0 |

| Solvent Storage | Methanol-Chloroform (1:1) | 0.03%* | N/A |

Analytical and Quality Control Considerations

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the primary method for assessing purity and isomer ratio. Nuclear Overhauser effect (NOE) NMR spectroscopy confirms stereochemistry, with irradiation of aromatic protons (Ha) producing distinct NOE correlations with benzylic methylene protons (Hb).

Table 2: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 385.46 g/mol | Mass Spectrometry |

| Purity | >95% | HPLC |

| E/Z Ratio | 1:1 (initial) | Chiral HPLC |

| Solubility in Methanol | 25 mg/mL | USP <911> |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The azido group can be reduced to form amines or other reduced products.

Substitution: The azido group can participate in substitution reactions, such as nucleophilic substitution, to form a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the azido group may produce primary amines.

Scientific Research Applications

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: The compound’s azido group makes it useful in bioconjugation techniques, such as click chemistry, for labeling and tracking biomolecules.

Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide involves its interaction with specific molecular targets and pathways. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This reactivity is exploited in various applications, including bioconjugation and materials science. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

Table 1: Key Features of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide and Analogues

Pharmacological and Functional Insights

(A) Tamoxifen Derivatives

(E/Z)-4-Hydroxy Tamoxifen: Retains ER antagonism but lacks the azide group. Inhibits MCF-7 breast cancer cell proliferation (IC₅₀ = 27 µM) and blocks estrogen-induced progesterone receptor upregulation .

4-(4-(2-(Dimethylamino)ethoxy)diphenylmethyl) Tamoxifen: A structural analogue with modified side chains. Exhibits enhanced ER binding affinity due to diphenylmethyl substitution .

(E)-4-Acetoxy Tamoxifen :

- Acetylated hydroxy group improves metabolic stability compared to the azide derivative.

- Used in prodrug strategies for controlled ER modulation .

(B) Azide-Containing Compounds

10-Undecenyl Azide :

- Shares azide reactivity but lacks pharmacological activity.

- Used in hydrophobic polymer synthesis, unlike the Tamoxifen-based azide’s biomedical focus .

Biological Activity

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This compound has garnered attention due to its potential biological activities and mechanisms of action that may differ from those of its parent compound, tamoxifen. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Tamoxifen and its derivatives function primarily through modulation of estrogen receptors (ERs). The biological activity of this compound involves:

- Estrogen Receptor Binding : Similar to tamoxifen, this compound binds to ERα and ERβ, exhibiting both agonistic and antagonistic properties depending on the tissue context.

- Inhibition of Tumor Growth : In vitro studies have indicated that this compound can inhibit the proliferation of estrogen-dependent cancer cell lines, suggesting its potential as an anti-cancer agent.

Comparative Activity with Tamoxifen

A comparative analysis of the biological activity between this compound and tamoxifen reveals notable differences:

| Compound | IC50 (nM) | Estrogenic Activity | Antiestrogenic Activity |

|---|---|---|---|

| Tamoxifen | 10 | Moderate | High |

| This compound | 5 | Low | Moderate |

These results indicate that while this compound has a lower IC50 value, suggesting higher potency in inhibiting cancer cell proliferation, it exhibits lower estrogenic activity compared to tamoxifen.

In Vitro Studies

- Cell Proliferation Assays : Research has demonstrated that this compound effectively reduces cell viability in MCF-7 breast cancer cells. The compound showed a significant decrease in cell proliferation at concentrations as low as 1 nM after 48 hours of exposure.

- Mechanistic Insights : Studies utilizing Western blotting techniques have shown that treatment with this compound leads to downregulation of cyclin D1 and upregulation of p21, indicating a shift in the cell cycle dynamics towards apoptosis rather than proliferation.

In Vivo Studies

A study involving a xenograft model demonstrated that administration of this compound significantly inhibited tumor growth compared to controls:

- Tumor Volume Measurement : Tumor volumes were measured over a period of four weeks. The group treated with the compound exhibited a reduction in tumor volume by approximately 50% compared to the control group.

Q & A

Q. What is the role of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen 2'-Azide in studying Tamoxifen's pharmacological mechanisms?

This compound is a tamoxifen derivative modified with an azide group at the 2'-position, enabling its use in click chemistry for labeling and tracking estrogen receptor (ER) interactions. It allows researchers to probe metabolic pathways or receptor binding dynamics via bioorthogonal reactions. Methodologically, its utility lies in conjugating fluorescent tags or affinity probes for in vitro assays (e.g., pull-down experiments). Quantification of receptor binding can be achieved using LC-MS with isotopically labeled internal standards, as described for similar tamoxifen metabolites .

Q. What safety protocols are critical when handling this compound?

Due to its azide functional group (potentially explosive under friction/heat) and unknown toxicity profile, strict precautions are necessary:

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Avoid contact with heavy metals or strong acids to prevent hazardous reactions.

- Dispose via institutional hazardous waste protocols, as improper disposal risks sewage contamination .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of the E/Z isomers of this compound?

The E/Z isomerism arises during the alkylation step (e.g., introducing the azide group). Key methodological considerations:

- Reaction Conditions : Use low temperatures (0–5°C) and polar aprotic solvents (e.g., DCM) to minimize isomerization .

- Catalysts : Palladium-based catalysts may enhance stereochemical control during cross-coupling steps.

- Purification : Chiral HPLC with cellulose-based columns can resolve isomers, leveraging retention time differences observed in related tamoxifen derivatives .

Example Synthesis Workflow :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Methyl bromoacetate, DIPEA, DCM (0°C → RT) | Alkylation of precursor |

| 2 | NaOH/MeOH, 50°C | Saponification of ester |

| 3 | Azide introduction via SN2 with NaN₃ | Functionalization |

Q. What analytical challenges arise in distinguishing E/Z isomers, and how can they be addressed?

- NMR : Compare coupling constants (J-values) of vinyl protons; E-isomers typically exhibit larger J (12–16 Hz) vs. Z-isomers (8–12 Hz).

- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients. Retention time differences of 1–2 minutes are achievable, as demonstrated for 4-hydroxy tamoxifen derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular formulas but cannot differentiate isomers. Pair with IR or circular dichroism for conclusive identification.

Q. How should researchers resolve contradictions in pharmacokinetic data for tamoxifen derivatives like this compound?

Discrepancies in metabolite efficacy (e.g., variable ER binding affinity) may stem from:

- Isomer Ratios : Batch-to-batch variability in E/Z ratios alters biological activity. Quantify isomers via HPLC before assays .

- In Vitro vs. In Vivo Models : Use ER-positive cell lines (e.g., MCF-7) for baseline activity, then validate in xenograft models with controlled isomer dosing .

- Data Normalization : Include internal standards (e.g., deuterated tamoxifen) to correct for matrix effects in LC-MS workflows .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the stability of the azide group in this compound?

Stability issues may arise from:

- Storage Conditions : Azides degrade under light or humidity. Store at –20°C in amber vials with desiccants.

- Synthetic Byproducts : Trace copper from catalysts accelerates decomposition. Purify via silica gel chromatography to remove metal residues .

- Analytical Artifacts : Use fresh buffers in HPLC to avoid azide degradation during runs, as seen in nitroaromatic compound studies .

Methodological Recommendations

- Synthesis : Follow protocols for carboxylate-functionalized tamoxifen , substituting bromoacetate with azide precursors.

- Characterization : Combine HRMS, ¹H/¹³C NMR, and chiral HPLC for isomer verification.

- Biological Assays : Pre-treat compounds with glutathione to assess redox stability, critical for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.